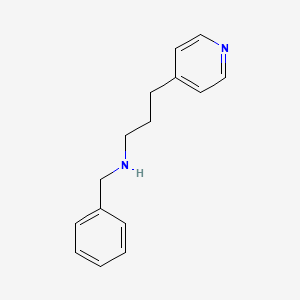
Benzyl-(3-pyridin-4-yl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(3-pyridin-4-yl-propyl)-amine, also known as BPAP, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in the early 1990s and has since gained significant attention due to its potential therapeutic applications. BPAP has been found to have a unique mechanism of action that makes it different from other phenethylamines, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
Benzyl-(3-pyridin-4-yl-propyl)-amine acts as a selective dopamine receptor agonist, which means that it stimulates dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By stimulating dopamine receptors, this compound increases the levels of dopamine in the brain, which can improve mood, motivation, and movement.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can improve mood, motivation, and movement. This compound has also been found to increase the levels of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl-(3-pyridin-4-yl-propyl)-amine has several advantages for lab experiments. It has a unique mechanism of action that makes it different from other phenethylamines, making it a promising candidate for the treatment of various neurological disorders. This compound is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is still limited information on its safety and efficacy. Further research is needed to determine the optimal dosage and treatment regimen for this compound.
Orientations Futures
There are several future directions for research on Benzyl-(3-pyridin-4-yl-propyl)-amine. One potential area of research is the use of this compound for the treatment of Parkinson's disease. Preliminary studies have shown that this compound can improve the symptoms of Parkinson's disease, and further research is needed to determine its long-term efficacy and safety.
Another potential area of research is the use of this compound for the treatment of depression and anxiety disorders. This compound has been found to increase the levels of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and anxiety. Further research is needed to determine its potential as a treatment for these disorders.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of various neurological disorders. It has a unique mechanism of action that makes it different from other phenethylamines, and it has several potential therapeutic applications. However, further research is needed to determine its safety and efficacy, and to determine the optimal dosage and treatment regimen for this compound.
Méthodes De Synthèse
The synthesis of Benzyl-(3-pyridin-4-yl-propyl)-amine involves several steps, including the reaction of benzylamine with 3-pyridin-4-yl-propyl bromide in the presence of a palladium catalyst. The resulting product is then purified to obtain this compound in its pure form. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Benzyl-(3-pyridin-4-yl-propyl)-amine has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it different from other phenethylamines. This compound acts as a selective dopamine receptor agonist, which means that it stimulates dopamine receptors in the brain. This makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-benzyl-3-pyridin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-5-15(6-3-1)13-17-10-4-7-14-8-11-16-12-9-14/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBDSDXSLDFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)
![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)
![N-[4-(1H-Pyrazol-4-yl)butyl]but-2-ynamide](/img/structure/B2716806.png)
![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
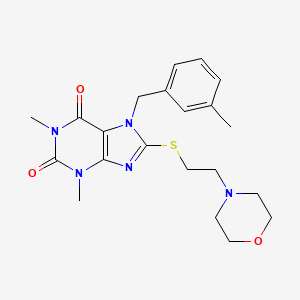
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
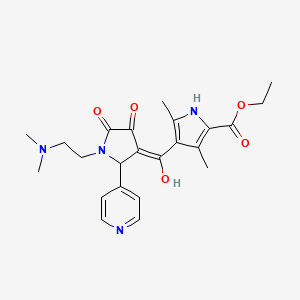
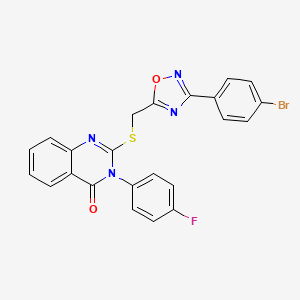
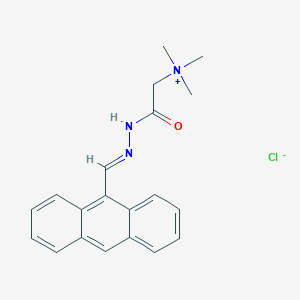
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)
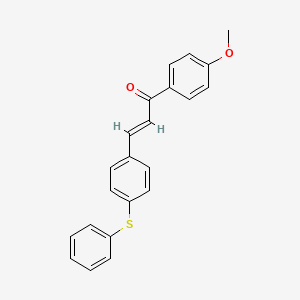
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)